molecular formula C19H17NO3 B14265788 5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole CAS No. 141207-04-7

5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole

Cat. No.: B14265788
CAS No.: 141207-04-7
M. Wt: 307.3 g/mol
InChI Key: JTSNVTAHWFJHPN-UHFFFAOYSA-N
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Description

5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole is a heterocyclic compound that features an oxazole ring substituted with a benzyloxy and methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole typically involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with an appropriate oxazole precursor under specific conditions. One common method involves the use of a Wittig reaction to form the ethenyl linkage, followed by cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Mechanism of Action

Properties

CAS No.

141207-04-7

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

5-[2-(4-methoxy-3-phenylmethoxyphenyl)ethenyl]-1,2-oxazole

InChI

InChI=1S/C19H17NO3/c1-21-18-10-8-15(7-9-17-11-12-20-23-17)13-19(18)22-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3

InChI Key

JTSNVTAHWFJHPN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC=NO2)OCC3=CC=CC=C3

Origin of Product

United States

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